2-[(5-chloro-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol is an organic compound characterized by its unique structure that includes a chloro-substituted indane moiety. Its molecular formula is , and it has a molecular weight of approximately 211.69 g/mol. The compound features a hydroxyl group attached to an ethylamine chain, making it a potential candidate for various
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can undergo reduction to remove the chloro group or convert the hydroxyl group to a hydrogen atom.
Substitution: The chloro group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
Common reagents used in these reactions include potassium permanganate and lithium aluminium hydride for oxidation and reduction, respectively. Substitution reactions can involve nucleophiles such as sodium methoxide or potassium cyanide .
The biological activity of 2-[(5-chloro-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol is an area of interest in medicinal chemistry. Preliminary studies suggest that this compound may interact with specific biological targets, including receptors and enzymes, potentially modulating their activity. This interaction could lead to various pharmacological effects, although detailed studies are required to elucidate its exact mechanisms of action .
The synthesis of 2-[(5-chloro-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol typically involves two main steps:
Industrial production methods may adapt these synthetic routes for larger-scale operations, incorporating continuous flow reactors and automated systems to enhance efficiency and cost-effectiveness.
The applications of 2-[(5-chloro-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol span several fields:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in developing new materials with specific properties, including polymers or coatings.
Biological Research: It is used in studies aimed at understanding its biological activity and potential as a drug candidate .
Research into the interaction of 2-[(5-chloro-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol with biological targets is crucial for determining its pharmacological potential. These studies typically involve binding affinity assays and functional assays to assess how the compound influences receptor or enzyme activity. Understanding these interactions will help clarify its role in therapeutic applications .
Several compounds share structural similarities with 2-[(5-chloro-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Chloroindole | Contains an indole structure; used in pharmaceuticals | |
| 5-Chlorothiophen | Features a thiophene ring; utilized in organic synthesis | |
| 5-Chloro-N-(propanoyl)-indole | Indole derivative with acyl substitution; potential drug candidate |
These compounds are unique in their functional groups and biological activities but share the indane or indole framework that characterizes many biologically active molecules. The distinct chloro substitution in 2-[(5-chloro-2,3-dihydro-1H-inden-1 -yl)amino]ethan -1 -ol may confer unique properties compared to its analogs .